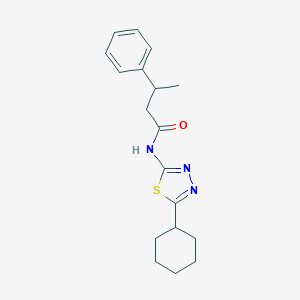
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of neuronal action potentials. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and ERK. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to modulate the activity of various immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect neurons from ischemic damage in animal models of stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to increase the production of anti-inflammatory cytokines, such as IL-10.
实验室实验的优点和局限性
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide also has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and experimental conditions when working with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide.
未来方向
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of epilepsy, stroke, and other neurological disorders. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of various types of cancer, either alone or in combination with other drugs. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the potential of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a therapeutic agent.
合成方法
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and HPLC.
科学研究应用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
属性
产品名称 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
|---|---|
分子式 |
C18H23N3OS |
分子量 |
329.5 g/mol |
IUPAC 名称 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C18H23N3OS/c1-13(14-8-4-2-5-9-14)12-16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,19,21,22) |
InChI 键 |
SVPXMZMYETUJKI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
规范 SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)
![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)